

(R)-(-)-2-Hexanol structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-2-Hexanol

Cat. No.: B2871620

[Get Quote](#)

An In-depth Technical Guide to **(R)-(-)-2-Hexanol**: Structure and Stereochemistry

Introduction

(R)-(-)-2-Hexanol is a chiral secondary alcohol that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and fine chemicals.^[1] Its specific stereochemistry is often crucial for the biological activity of the final products, making enantiomerically pure forms like **(R)-(-)-2-Hexanol** highly sought after.^[1] This guide provides a comprehensive technical overview of the structure, stereochemistry, physicochemical properties, and relevant experimental protocols for **(R)-(-)-2-Hexanol**, intended for researchers, scientists, and professionals in drug development.

Structure and Stereochemistry

(R)-(-)-2-Hexanol, also known by its IUPAC name (2R)-hexan-2-ol, is a six-carbon alcohol with the chemical formula C₆H₁₄O.^{[2][3][4]} The hydroxyl (-OH) group is located on the second carbon atom, which is a stereocenter.^[4]

- Structure: The molecule consists of a hexane chain with a hydroxyl group substituting one of the hydrogen atoms on the second carbon.
- Stereochemistry: The designation "(R)" refers to the absolute configuration of the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The designation "(-)", or levorotatory, indicates that this enantiomer rotates the plane of polarized light to the left (counter-clockwise).^[5] Its mirror image is (S)-(+)-2-hexanol.

Caption: 2D structure of **(R)-(-)-2-Hexanol** showing the stereocenter.

The relationship between the two enantiomers of 2-hexanol is that of non-superimposable mirror images. This chirality is fundamental to their differential interactions with other chiral molecules, such as biological receptors.

Caption: Enantiomers of 2-Hexanol as non-superimposable mirror images.

Physicochemical and Spectroscopic Data

The physical properties of **(R)-(-)-2-Hexanol** are identical to its (S)-enantiomer in an achiral environment. The data presented below is for the specific enantiomer where available, or for the racemic mixture otherwise.

Physicochemical Properties

Property	Value	Reference(s)
CAS Number	26549-24-6	[2][3][6]
Molecular Formula	C ₆ H ₁₄ O	[2][3][7]
Molecular Weight	102.17 g/mol	[3][8]
Appearance	Colorless liquid	[8][9]
Odor	Mushroom, dusty, oily	[9][10]
Boiling Point	136 - 140 °C at 760 mmHg	[4][11][12][13]
Density	0.814 g/mL at 20 °C	[12][13]
Flash Point	41 - 51 °C	[4][8][9]
Refractive Index	n _{20/D} 1.414	[12][13]
Solubility in Water	14 g/L (Poor)	[4][8]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **(R)-(-)-2-Hexanol**.

Spectroscopy Type	Solvent	Key Peaks / Shifts (ppm)	Reference(s)
¹³ C NMR	CDCl ₃	68.04, 39.13, 28.07, 23.45, 22.80, 14.09	[8]
¹ H NMR	CDCl ₃	Spectra available, detailed shifts vary	[8][14][15]
Mass Spectrometry	EI	Major fragments at m/z 45	[2][6]
Infrared (IR)	Neat	Spectra available	[14]

Experimental Protocols

The preparation of enantiomerically pure **(R)-(-)-2-Hexanol** can be achieved through asymmetric synthesis or by the resolution of a racemic mixture.

Asymmetric Synthesis from Prochiral Ketones

A common strategy for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, 2-hexanone.[1] This can be accomplished using either chemical catalysts or biocatalysts.

Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation of 2-Hexanone (Conceptual)

This protocol is adapted from the synthesis of similar chiral alcohols.[1]

- Catalyst Preparation (in situ): In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [RuCl₂(benzene)]₂ (1 mol%) and the chiral ligand (S)-BINAP (1.1 mol%).
- Add anhydrous, degassed methanol to dissolve the components.
- Stir the mixture at 50 °C for 30 minutes to form the active catalyst complex.
- Hydrogenation: Transfer the catalyst solution to a high-pressure autoclave. Add 2-hexanone (1 equivalent).

- Pressurize the autoclave with high-purity hydrogen gas to the desired pressure (e.g., 10-50 atm).
- Stir the reaction at a controlled temperature (e.g., 30-50 °C) and monitor its progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- Work-up: Once the reaction is complete, carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure.
- Purification: Purify the resulting **(R)-(-)-2-Hexanol** using flash column chromatography on silica gel.

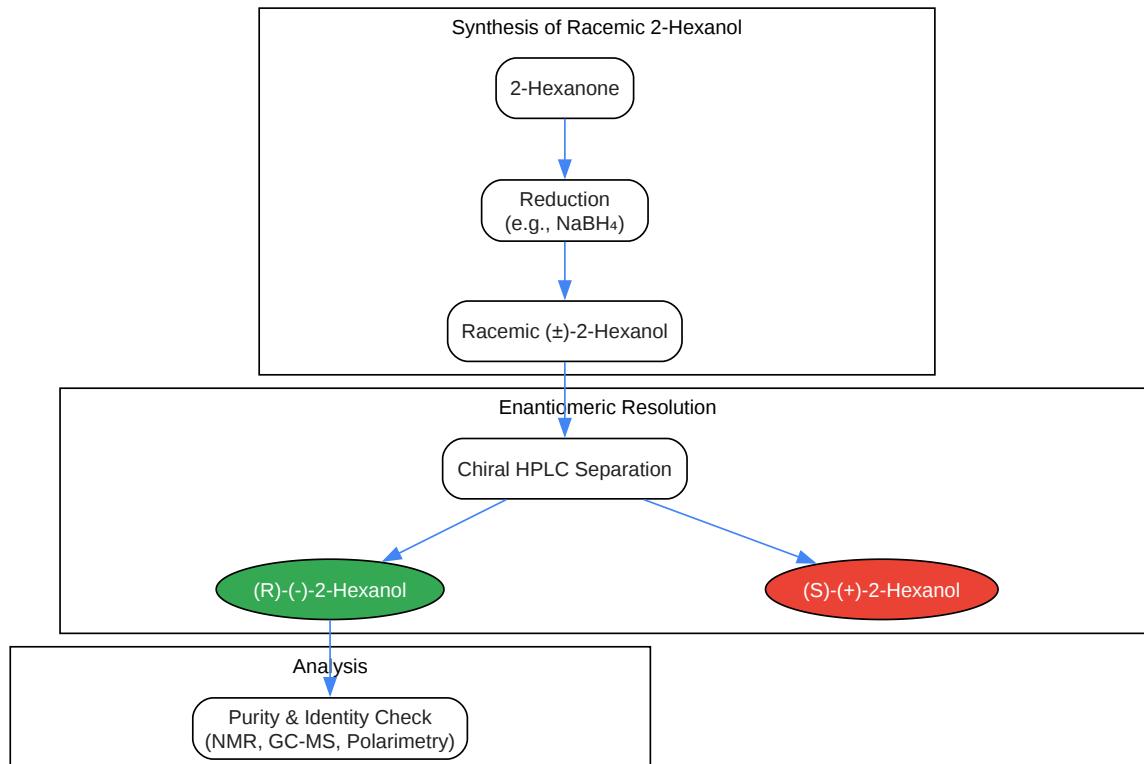
Synthesis via Grignard Reaction (Racemic)

2-Hexanol can be synthesized as a racemic mixture via a Grignard reaction. Two primary pathways are feasible.[\[16\]](#)

- Pathway A: Reaction of pentanal with methyl magnesium iodide.
- Pathway B: Reaction of ethanal (acetaldehyde) with butyl magnesium bromide.

Protocol: Grignard Synthesis using Pathway A

- Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and condenser under an inert atmosphere, add magnesium turnings. Add a solution of methyl iodide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent (methyl magnesium iodide).
- Reaction: Cool the Grignard reagent in an ice bath. Add a solution of pentanal in anhydrous diethyl ether dropwise to the reaction mixture.
- After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
- Hydrolysis (Work-up): Carefully quench the reaction by slowly adding it to a beaker of ice and a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate,


filter, and concentrate under reduced pressure. Purify the crude 2-hexanol by distillation.[\[11\]](#)

Resolution of Racemic 2-Hexanol

Racemic 2-hexanol can be separated into its constituent enantiomers using chiral chromatography.[\[17\]](#)

Protocol: Chiral HPLC Separation (General)

- System: A High-Performance Liquid Chromatography (HPLC) system equipped with a chiral stationary phase (CSP) column is required. A common choice for separating alcohol enantiomers is a column with a cellulose or amylose-based chiral selector.[\[17\]](#)
- Mobile Phase: A mixture of n-hexane and isopropanol is typically used for normal-phase chiral separations. The exact ratio must be optimized to achieve baseline separation of the (R) and (S) enantiomers.
- Sample Preparation: Dissolve the racemic 2-hexanol in the mobile phase.
- Separation: Inject the sample onto the column and monitor the eluent with a suitable detector (e.g., UV or Refractive Index). The two enantiomers will have different retention times, allowing for their collection as separate fractions.
- Analysis: Confirm the enantiomeric purity of the collected fractions using a polarimeter to measure the optical rotation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. 2-Hexanol, (R)- [\[webbook.nist.gov\]](http://webbook.nist.gov)
- 3. 2-Hexanol, (R)- | C6H14O | CID 6993810 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 4. 2-Hexanol - Wikipedia [\[en.wikipedia.org\]](http://en.wikipedia.org)
- 5. benchchem.com [benchchem.com]

- 6. 2-Hexanol, (R)- [webbook.nist.gov]
- 7. 2-Hexanol [webbook.nist.gov]
- 8. 2-Hexanol | C6H14O | CID 12297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-(-)-2-hexanol [flavscents.com]
- 10. The 2-Hexanols [leffingwell.com]
- 11. prepchem.com [prepchem.com]
- 12. 2-HEXANOL | 626-93-7 [chemicalbook.com]
- 13. chembk.com [chembk.com]
- 14. spectrabase.com [spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. quora.com [quora.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- To cite this document: BenchChem. [(R)-(-)-2-Hexanol structure and stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2871620#r-2-hexanol-structure-and-stereochemistry\]](https://www.benchchem.com/product/b2871620#r-2-hexanol-structure-and-stereochemistry)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com